molecular formula C7H11F3OS B8420621 2,2,2-trifluoro-1-(tetrahydro-2H-thiopyran-4-yl)ethanol

2,2,2-trifluoro-1-(tetrahydro-2H-thiopyran-4-yl)ethanol

Cat. No. B8420621
M. Wt: 200.22 g/mol
InChI Key: UFUBDZYCMSZUQH-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of tetrahydro-2H-thiopyran-4-carbaldehyde (300 mg, 2.30 mmol) dissolved in tetrahydrofuran (6 mL), a 1 mol/L solution of tetrabutylammonium fluoride in tetrahydrofuran (0.460 mL, 0.460 mmol) and (trifluoromethyl)trimethylsilane (0.408 mL, 2.76 mmol), the mixture was stirred and reacted at room temperature for 2 hours. Then, purification by extraction gave 2,2,2-trifluoro-1-(tetrahydro-2H-thiopyran-4-yl)ethanol (Compound EH) (413 mg, yield: 90%).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.408 mL
Type
reactant
Reaction Step Two
Quantity
0.46 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH:4]([CH:7]=[O:8])[CH2:3][CH2:2]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:27][C:28]([Si](C)(C)C)([F:30])[F:29]>O1CCCC1>[F:27][C:28]([F:30])([F:29])[CH:7]([CH:4]1[CH2:5][CH2:6][S:1][CH2:2][CH2:3]1)[OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
S1CCC(CC1)C=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.408 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
0.46 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, purification
EXTRACTION
Type
EXTRACTION
Details
by extraction

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)C1CCSCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 413 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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